molecular formula C12H16N2O2 B14502988 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide CAS No. 64437-69-0

2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide

Katalognummer: B14502988
CAS-Nummer: 64437-69-0
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: ULMDVZBLIPHKBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide typically involves the reaction of N-(2-methylpropyl)-N-phenylacetamide with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include hydroxylamine hydrochloride, sodium hydroxide, and solvents such as ethanol or methanol.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-(Nitroimino)-N-(2-methylpropyl)-N-phenylacetamide.

    Reduction: Formation of 2-(Aminoimino)-N-(2-methylpropyl)-N-phenylacetamide.

    Substitution: Various substituted derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide: shares structural similarities with other oxime derivatives and acetamide compounds.

    N-(2-methylpropyl)-N-phenylacetamide: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.

    2-(Hydroxyimino)-N-phenylacetamide: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of both the hydroxyimino group and the 2-methylpropyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. These structural features contribute to its versatility in various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

64437-69-0

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-hydroxyimino-N-(2-methylpropyl)-N-phenylacetamide

InChI

InChI=1S/C12H16N2O2/c1-10(2)9-14(12(15)8-13-16)11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3

InChI-Schlüssel

ULMDVZBLIPHKBD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(C1=CC=CC=C1)C(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.